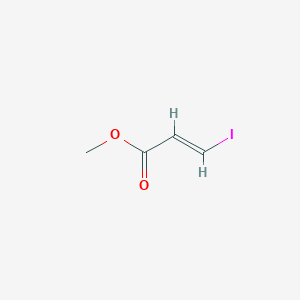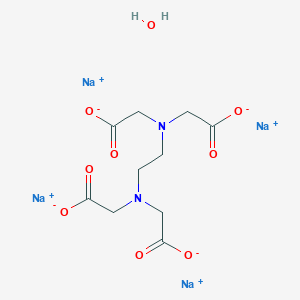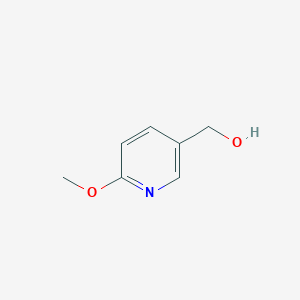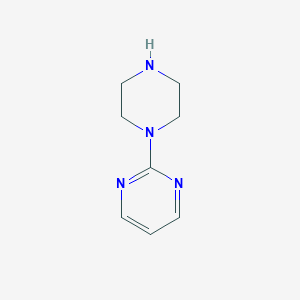
(E)-methyl 3-iodoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 3-iodoacrylate, commonly known as MI3A, is a versatile monomer used in a variety of scientific research applications. MI3A is a halogenated alkyl monomer that has been used in the synthesis of polymers and copolymers systems, as well as in the synthesis of organic compounds. The versatility of MI3A, as well as its low toxicity and low cost, make it an ideal material for various scientific applications.
Wissenschaftliche Forschungsanwendungen
1. Michael Addition Reactions
- (E)-methyl 3-iodoacrylate is used in Michael addition reactions. A study demonstrated the preparation of (E)-ammonium or amino acrylates through the Michael addition of methyl (Z)-iodoacrylate with secondary and tertiary alkylamines. This process is significant in organic synthesis and chemical transformations (Graham Nigel, Thirsk, & Whiting, 2001).
2. Synthesis of Stereoselective Isomers
- The compound plays a role in the stereoselective synthesis of isomers. Research on 1-(4-iodophenyl)-2,5-divinyl-1H-pyrrole core skeleton involved ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate intermediates for the synthesis of E, E / E, Z isomers. This method has applications in the development of fluorescent materials and anti-cancer agents (Irfan et al., 2021).
3. Stereospecific Synthesis in Medicinal Chemistry
- It's used for the stereospecific synthesis of aryloxy and amino substituted ethyl acrylates, which have potential applications in the polymer industry and medicinal chemistry. A nonmetallic method for this synthesis was discovered, which is crucial for developing specific molecular structures (Kabir et al., 2012).
4. Aldol Reaction in Organic Synthesis
- The aldol reaction of Allenolates with aldehydes, using this compound, is crucial in organic synthesis. This process is used for the stereoselective synthesis of Z-α-(hydroxyalkyl)-β-iodoacrylates, which have significant implications in chemical synthesis (Deng et al., 2003).
5. Difunctionalization of Alkynes
- A novel approach to difunctionalization of electron-deficient alkynes leading to the formation of (E)-2-iodo-3-(methylthio)acrylate was developed. This process is important for the functional modification of organic compounds (Lu et al., 2021).
6. Biotrickling Filter for Waste Gas Treatment
- In environmental applications, this compound is involved in the study of the removal of methyl acrylate by ceramic-packed biotrickling filters. This research is crucial for understanding the treatment of toxic waste gases in industrial settings (Wu et al., 2016).
7. C(sp3)–H and C(sp2)–H Alkylation
- The compound is also used in the alkylation of C(sp3)–H and C(sp2)–H bonds. This process is fundamental in the preparation of unnatural amino acids and acrylic acids, which have broad applications in pharmaceuticals and material science (Zhu et al., 2014).
8. Fluorescent Probes in Biomedical Imaging
- This compound derivatives are used in the synthesis of novel fluorescent probes for bioimaging applications. Such probes have important implications in medical diagnostics and research (Yu et al., 2018).
9. Nanoparticle Stability in Enhanced Oil Recovery
- Research on polymer flooding in high-temperature, high-salinity conditions for enhanced oil recovery involves the study of acrylates, including this compound. This research is significant for petroleum engineering and energy resources development (Jouenne, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used in research and synthesis of other compounds .
Mode of Action
(E)-methyl 3-iodoacrylate, also known as Ethyl (E)-3-iodoacrylate, has been used in the synthesis of optically active compounds . For instance, it was converted to racemic (E)-1-iodohexa-1,5-dien-3-ol under flow and batch conditions via successive half reduction followed by Grignard reaction .
Action Environment
It’s known that the compound should be stored in a refrigerator .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-methyl 3-iodoacrylate involves the use of a Wittig reaction to form the carbon-carbon double bond and an iodination reaction to introduce the iodine atom.", "Starting Materials": [ "Methyl acrylate", "Triphenylphosphine", "Methyltriphenylphosphonium iodide", "Sodium iodide", "Acetone", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of (E)-methyl 3-bromoacrylate from methyl acrylate and bromine in the presence of hydrochloric acid and acetone.", "Step 2: Preparation of Wittig reagent by reacting triphenylphosphine with (E)-methyl 3-bromoacrylate in diethyl ether.", "Step 3: Formation of (E)-methyl 3-iodoacrylate by reacting Wittig reagent with methyltriphenylphosphonium iodide and sodium iodide in diethyl ether.", "Step 4: Purification of the product by recrystallization or column chromatography.", "Step 5: Characterization of the product using spectroscopic techniques.", "Step 6: Neutralization of any remaining acid or base in the product using sodium hydroxide or hydrochloric acid." ] } | |
CAS-Nummer |
6213-88-3 |
Molekularformel |
C4H5IO2 |
Molekulargewicht |
211.99 g/mol |
IUPAC-Name |
methyl 3-iodoprop-2-enoate |
InChI |
InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3 |
InChI-Schlüssel |
SUQXOFVGKSUSSM-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)/C=C/I |
SMILES |
COC(=O)C=CI |
Kanonische SMILES |
COC(=O)C=CI |
Piktogramme |
Flammable; Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)








